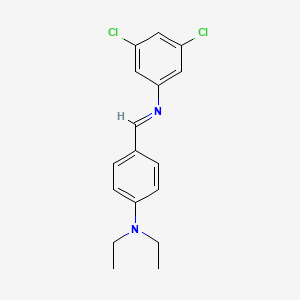
4-Cyano-5-cyclopropoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-cyclopropoxypicolinamide is a chemical compound with the molecular formula C10H9N3O2 It is known for its unique structure, which includes a cyano group and a cyclopropoxy group attached to a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-cyclopropoxypicolinamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of these amines with ethyl cyanoacetate under solvent-free conditions at elevated temperatures. For instance, the reaction can be carried out by stirring the reactants at 70°C for several hours, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-5-cyclopropoxypicolinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-5-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. For instance, cyano-modified compounds can inhibit RNA-dependent RNA polymerases (RdRps) of certain viruses by acting as chain terminators during RNA synthesis . This inhibition prevents the replication of viral RNA, thereby exerting antiviral effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1-aryl-1H-pyrazole-5-yl derivatives: These compounds share the cyano group and have shown antiviral activity.
Cyano-substituted thiophene/phenylene co-oligomers: These compounds are used in optoelectronic applications and have similar structural motifs.
Uniqueness
4-Cyano-5-cyclopropoxypicolinamide is unique due to its combination of a cyano group and a cyclopropoxy group attached to a picolinamide backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other cyano-substituted compounds.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-cyano-5-cyclopropyloxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c11-4-6-3-8(10(12)14)13-5-9(6)15-7-1-2-7/h3,5,7H,1-2H2,(H2,12,14) |
InChI Key |
HSYGQWFXDDLWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


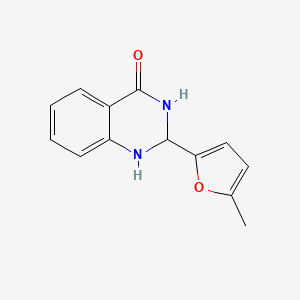

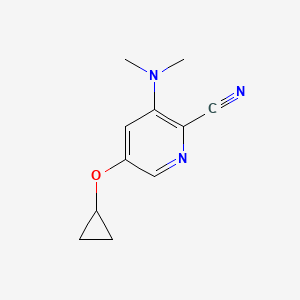

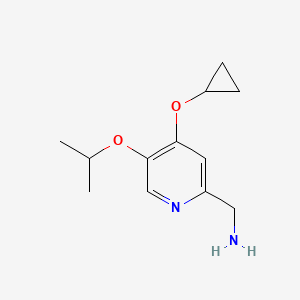
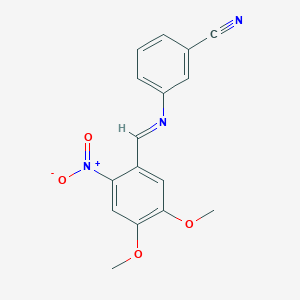
![N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B14811248.png)
![N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-3-nitroaniline](/img/structure/B14811249.png)
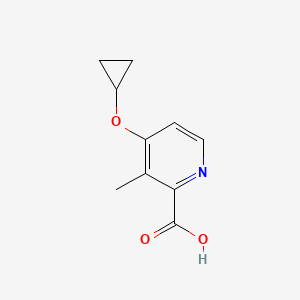
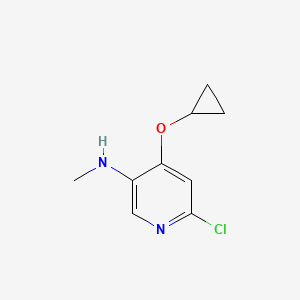
![4-[(E)-3-(4-Methoxy-phenyl)-3-oxo-propenylamino]-N-pyrimidin-2-yl-benzenesulfonamide](/img/structure/B14811271.png)

![(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B14811287.png)
